Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate
Overview
Description
Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate is an organic compound that belongs to the class of imine derivatives of trifluoropyrotartaric acid. This compound is known for its unique chemical properties, particularly its ability to undergo C-alkylation reactions with various aromatic π-systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate can be synthesized through the reaction of methyl trifluoropyruvate with benzenesulfonamide. This reaction typically occurs at room temperature (around 20°C) and results in the formation of a stable adduct . The synthetic route involves the following steps:
- Methyl trifluoropyruvate is reacted with benzenesulfonamide.
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate primarily undergoes C-alkylation reactions with aromatic π-systems. These reactions are regiospecific, occurring at the site of maximum π-density .
Common Reagents and Conditions
Reagents: Aromatic compounds such as N,N-dimethylaniline, indole, 2-methylindole, 1-methyl-2-phenylindole, 2-phenylindole, and thiophene.
Conditions: The reactions are typically carried out at room temperature and may require a catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions are C-alkylated aromatic compounds. The specific product depends on the aromatic compound used in the reaction.
Scientific Research Applications
Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in C-alkylation reactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate involves its ability to act as a C-alkylating agent. The compound interacts with aromatic π-systems, leading to the formation of C-alkylated products. This regiospecific interaction is influenced by the π-density of the aromatic system .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetone benzenesulfonylimine: Similar in structure and reactivity.
Methyl trifluoropyruvate: A precursor in the synthesis of methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate.
Uniqueness
This compound is unique due to its high reactivity and regiospecificity in C-alkylation reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFKEQBIQSLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374908 | |
Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107651-35-4 | |
Record name | METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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